molecular formula C21H21FN2O2S B14927523 1-(4-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(4-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B14927523
M. Wt: 384.5 g/mol
InChI Key: FUXOIAFVLJZVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks a 4-fluorobenzyl halide, forming the 4-fluorobenzylpiperazine intermediate.

    Attachment of the 2-Naphthylsulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 2-naphthylsulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(4-Methylbenzyl)-4-(2-Naphthylsulfonyl)piperazine: This compound has a methyl group instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Chlorobenzyl)-4-(2-Naphthylsulfonyl)piperazine: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

    1-(4-Bromobenzyl)-4-(2-Naphthylsulfonyl)piperazine: The bromine atom may enhance the compound’s reactivity in certain substitution reactions.

The uniqueness of 1-(4-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H21FN2O2S/c22-20-8-5-17(6-9-20)16-23-11-13-24(14-12-23)27(25,26)21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15H,11-14,16H2

InChI Key

FUXOIAFVLJZVEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.